2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one
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Overview
Description
2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an ethylthio group and a methoxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones
Reduction: Formation of alcohols or thiols
Substitution: Halogenation or nitration of the aromatic ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Bromine or nitric acid
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols or thiols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
Signal Transduction: Affecting intracellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(4-methoxyphenyl)propan-1-one
- 2-(Ethylthio)-1-(4-hydroxyphenyl)propan-1-one
- 2-(Ethylthio)-1-(4-chlorophenyl)propan-1-one
Uniqueness
2-(Ethylthio)-1-(4-methoxyphenyl)propan-1-one is unique due to the presence of both an ethylthio group and a methoxyphenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16O2S |
---|---|
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-ethylsulfanyl-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-4-15-9(2)12(13)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3 |
InChI Key |
CTOXZGBJEWMUOG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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